6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an appropriate amine.
Introduction of the indole moiety: This step involves the coupling of the indole ring to the imidazo[1,2-a]pyridine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridine
- 6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrimidine
Uniqueness
6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both indole and imidazo[1,2-a]pyridine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H14Cl2N4 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H14Cl2N4/c22-13-5-8-15(9-6-13)25-21-20(26-19-10-7-14(23)12-27(19)21)17-11-24-18-4-2-1-3-16(17)18/h1-12,24-25H |
InChI Key |
XBPOUAUKRQSTES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N4C=C(C=CC4=N3)Cl)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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